1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
CAS No.: 400749-62-4
Cat. No.: VC21527830
Molecular Formula: C12H13Cl2N3
Molecular Weight: 270.15g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400749-62-4 |
|---|---|
| Molecular Formula | C12H13Cl2N3 |
| Molecular Weight | 270.15g/mol |
| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)5-11(9)14/h3-5H,6,15H2,1-2H3 |
| Standard InChI Key | RTOMSIDYLGGAIA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N |
| Canonical SMILES | CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N |
Introduction
Chemical Identity and Structural Properties
The compound 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine belongs to the class of pyrazole derivatives, specifically substituted pyrazol-4-amines. Its structure consists of a central pyrazole heterocycle with distinctive functional groups that define its chemical behavior and potential applications.
Molecular Structure
1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine features a pyrazole core with multiple substituents in specific positions. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, serves as the foundation of the molecule. Methyl groups are positioned at the 3 and 5 positions of the pyrazole ring, while an amine group (-NH₂) is attached at the 4-position. The distinguishing structural element is the 2,4-dichlorobenzyl group connected to the N1 position of the pyrazole ring, featuring chlorine atoms at the 2 and 4 positions of the benzyl group . This arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially allowing for diverse interactions with biological targets.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be attributed to 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine:
Chemical Reactivity and Reactions
The chemical behavior of 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is influenced by its functional groups, particularly the amine group and the halogenated benzyl substituent.
Stability Considerations
Applications and Research Significance
1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several potential applications in research and development contexts.
Chemical Research Applications
In chemical research, this compound serves important functions:
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As a building block or intermediate in organic synthesis
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In the development of more complex molecular scaffolds
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As a model compound for studying specific chemical transformations
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In the investigation of structure-activity relationships for pyrazole derivatives
Comparative Analysis with Related Compounds
Comparing 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine with structurally similar compounds provides insights into its distinctive features and potential properties.
Structural Analogues
Several related compounds share structural similarities:
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1-(2,6-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CID 1226007) :
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Differs only in the position of one chlorine atom (2,6 vs. 2,4)
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Molecular weight of 270.15 g/mol
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Formula C₁₂H₁₃Cl₂N₃
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3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine (CAS 1153040-80-2) :
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Contains a 2-methylphenyl group instead of a dichlorobenzyl group
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Formula C₁₂H₁₅N₃
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Molecular weight of 201.27 g/mol
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2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione :
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A more complex derivative containing the target compound as a structural component
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Formula C₂₀H₁₄Cl₂N₄O₄
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Molecular weight of 445.26 g/mol
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Structure-Property Relationships
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The 2,4-dichloro substitution pattern, compared to the 2,6-dichloro pattern, alters the electronic distribution and potentially the reactivity of the benzyl group.
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The replacement of chlorine atoms with methyl groups (as in the 2-methylphenyl derivative) reduces molecular weight and changes lipophilicity and hydrogen bonding capabilities.
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The incorporation of the basic structure into more complex molecules demonstrates its utility as a building block for more elaborate chemical entities with potentially enhanced biological activities.
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